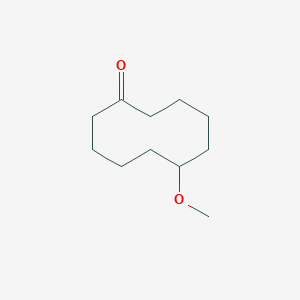

6-Methoxycyclodecan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

76976-65-3 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

6-methoxycyclodecan-1-one |

InChI |

InChI=1S/C11H20O2/c1-13-11-8-4-2-6-10(12)7-3-5-9-11/h11H,2-9H2,1H3 |

InChI Key |

ZQGLWYXSCMPMFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCCC(=O)CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Fragrance Properties of 6-Methoxycyclodecan-1-one: A Technical Guide

Introduction

Macrocyclic ketones are a cornerstone of the fragrance industry, prized for their unique and tenacious musky, woody, and sometimes floral or fruity aromas. These compounds, typically featuring ring sizes of 10 to 17 atoms, are essential in creating sophisticated and long-lasting perfumes. The introduction of substituents, such as a methoxy group, onto the macrocyclic ring can significantly influence the molecule's conformation and electronic properties, thereby modulating its odor profile. This technical guide explores the potential synthesis and fragrance characteristics of 6-Methoxycyclodecan-1-one, a novel macrocyclic ketone.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a ring expansion strategy, a common method for accessing macrocyclic ketones from smaller, more readily available cyclic precursors.[1] One such approach is the Baeyer-Villiger oxidation of a bicyclic ketone.[2][3][4]

A hypothetical two-step synthesis starting from 1-methoxybicyclo[4.4.0]decan-2-one is proposed. The initial step would involve the synthesis of this bicyclic precursor, followed by a regioselective Baeyer-Villiger oxidation to yield the target 11-membered lactone, which can then be converted to the ketone.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of 1-methoxybicyclo[4.4.0]decan-2-one

This precursor could potentially be synthesized from commercially available starting materials through a series of standard organic transformations, such as a Robinson annulation followed by methylation of the resulting enone.

Step 2: Baeyer-Villiger Oxidation to this compound

-

Reagents and Materials:

-

1-methoxybicyclo[4.4.0]decan-2-one

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

-

Procedure:

-

Dissolve 1-methoxybicyclo[4.4.0]decan-2-one (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the cessation of gas evolution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 6-methoxy-11-undecanolide.

-

The resulting lactone can be converted to this compound through reduction and subsequent oxidation.

-

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Fragrance Properties

The fragrance profile of a macrocyclic ketone is influenced by its ring size, the presence and position of substituents, and stereochemistry. While specific sensory data for this compound is unavailable, we can infer its potential odor characteristics by examining related compounds.

Macrocyclic ketones often exhibit a primary musk odor, which can be described as warm, slightly animalic, and sweet. The presence of a methoxy group could introduce additional facets to the fragrance profile. Depending on its position, a methoxy group can impart woody, creamy, or even slightly spicy nuances.

Comparative Fragrance Profiles of Macrocyclic Ketones

| Compound Name | Structure | Ring Size | Reported Odor Profile |

| Cyclodecanone | C₁₀H₁₈O | 10 | Camphoraceous, minty, woody |

| Muscone | C₁₆H₃₀O | 15 | Strong, warm, animalic musk |

| Civetone | C₁₇H₃₀O | 17 | Fecal, animalic, musky |

| Exaltone® (Cyclopentadecanone) | C₁₅H₂₈O | 15 | Sweet, musky, powdery |

| Globanone® | C₁₆H₂₈O | 16 | Musky, clean, slightly fruity |

Data compiled from various fragrance industry resources.

Based on these comparisons, this compound, with its 10-membered ring, is likely to possess a foundational woody and camphoraceous character, typical of smaller macrocycles. The methoxy group at the 6-position could potentially add a layer of complexity, possibly introducing a subtle sweetness or a creamy, smooth undertone. The overall fragrance is anticipated to be less intensely "musky" in the traditional sense compared to larger ring structures like muscone or exaltone.

Logical Relationship of Structure and Fragrance

Caption: Logical relationship between structure and predicted fragrance.

Conclusion

While the specific synthesis and fragrance properties of this compound have not been documented in scientific literature, this guide provides a robust framework for its potential preparation and olfactory characterization based on well-established chemical principles and data from analogous compounds. The proposed Baeyer-Villiger oxidation of a bicyclic precursor represents a viable synthetic strategy. The predicted fragrance profile, characterized by woody, camphoraceous notes with potential sweet and creamy undertones, suggests that this compound could be a valuable addition to the perfumer's palette, offering a unique scent profile within the broader class of macrocyclic ketones. Further empirical research is necessary to validate these hypotheses and fully elucidate the properties of this intriguing molecule.

References

"chemical and physical properties of 6-Methoxycyclodecan-1-one"

Introduction

This document aims to provide a foundational understanding of the anticipated characteristics of 6-Methoxycyclodecan-1-one based on general principles of organic chemistry and to outline the standard experimental methodologies that would be employed for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals who may be interested in the synthesis and evaluation of this novel compound.

Predicted Chemical and Physical Properties

While specific experimental data is unavailable, the properties of this compound can be predicted based on its chemical structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |

| Boiling Point | Estimated to be in the range of 250-300 °C at atmospheric pressure |

| Melting Point | If solid, likely to be low |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, acetone) and sparingly soluble in water |

| Density | Predicted to be slightly less than 1.0 g/mL |

Standard Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of this compound would follow established organic chemistry methodologies.

Synthesis Workflow

A potential synthetic route could involve the methoxy-functionalization of a cyclodecanone derivative. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.

The Scent of Discovery: A Technical Guide to the Structural Elucidation of Macrocyclic Musks

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of the discovery and structural elucidation of macrocyclic musks, a class of compounds highly valued for their unique and persistent olfactory properties. From the early pioneering work that challenged established chemical theories to the modern analytical techniques that enable precise structural determination, this document provides a comprehensive overview for researchers and professionals in the field.

A Rich History: From Natural Origins to Synthetic Analogs

The story of macrocyclic musks begins with natural secretions from animals like the musk deer (Moschus moschiferus) and the civet cat.[1][2] For centuries, these materials were prized in perfumery, but their high cost and the ethical concerns associated with their sourcing drove the quest for synthetic alternatives.

A pivotal moment in this journey was the groundbreaking work of Leopold Ružička in the 1920s. His structural elucidation of muscone, the primary odoriferous component of musk, and civetone, from the civet cat, revealed their novel macrocyclic ketone structures.[1] This discovery was so significant that it contributed to Ružička being awarded the Nobel Prize in Chemistry in 1939, as it overturned the prevailing theory that large-ring structures were inherently unstable.[1][3]

The initial synthetic musks were nitro-musks, discovered accidentally in the late 19th century.[3] However, concerns about their safety and environmental impact led to the development of polycyclic musks in the mid-20th century.[3] Subsequently, the desire for compounds structurally closer to the natural musks, with improved safety and biodegradability, spurred the development and commercialization of synthetic macrocyclic musks in the late 1990s.[2][3]

Key Macrocyclic Musk Compounds

Several macrocyclic musks have gained prominence in the fragrance industry. These include both ketones and lactones with large ring structures, typically containing 15 to 17 members.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Odor Description | Odor Threshold (ng/L air) |

| Muscone | 541-91-3 | C16H30O | 238.42 | Musky, rich, powerful | - |

| Civetone | 542-46-1 | C17H30O | 250.43 | Fecal, musky | - |

| Exaltolide® (Pentadecanolide) | 106-02-5 | C15H28O2 | 240.39 | Musky, sweet, powdery | - |

| Ambrettolide | 28645-51-4 | C16H28O2 | 252.40 | Musky, floral, ambrette seed | - |

| Habanolide® | 111879-80-2 | C15H26O2 | 238.37 | Musky, powdery, earthy | 0.5[2] |

| Ethylene Brassylate | 105-95-3 | C15H26O4 | 270.36 | Sweet, musky, floral | - |

Note: Odor threshold data is not consistently available for all compounds in the public domain and can vary based on the measurement technique.

Structural Elucidation: From Classical Degradation to Modern Spectroscopy

The determination of the exact molecular structure of macrocyclic musks has evolved significantly over time.

Classical Methods: Ruzicka's Degradation of Civetone

In his seminal work, Ružička employed classical chemical degradation techniques to unravel the structure of civetone. A key experiment involved the oxidation of civetone, which yielded dicarboxylic acids. This process, which breaks the ring at the ketone and double bond, allowed him to deduce the size of the carbon ring.

Experimental Protocol: Oxidative Degradation of a Macrocyclic Ketone (Illustrative)

-

Oxidation: A solution of the macrocyclic ketone in a suitable solvent (e.g., acetic acid) is treated with a strong oxidizing agent, such as potassium permanganate (KMnO4) or ozone (O3).

-

Work-up: The reaction mixture is then worked up to isolate the acidic products. This typically involves quenching the excess oxidant, followed by extraction with an organic solvent.

-

Purification and Analysis: The resulting dicarboxylic acids are purified, often by recrystallization. Their structures are then determined by methods such as melting point determination and elemental analysis, and in modern times, by spectroscopic techniques. By identifying the dicarboxylic acids formed, the original position of the ketone and any double bonds within the macrocyclic ring can be inferred.

Modern Spectroscopic Techniques

Today, a powerful arsenal of spectroscopic techniques allows for the rapid and precise structural elucidation of macrocyclic musks.

GC-MS is an indispensable tool for the separation and identification of volatile compounds like macrocyclic musks.

Experimental Protocol: GC-MS Analysis of Macrocyclic Musks

-

Sample Preparation: A dilute solution of the macrocyclic musk sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane). For complex matrices like essential oils, a prior extraction step may be necessary.

-

GC Separation:

-

Injector: The sample is injected into a heated injector (e.g., 250 °C) in split or splitless mode.

-

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) is typically used. A common column dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute the compounds based on their boiling points.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer scans a mass range (e.g., m/z 40-400) to detect the fragment ions.

-

-

Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. Retention indices, calculated from the retention times of a homologous series of n-alkanes, provide an additional layer of confirmation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Analysis of a Macrocyclic Musk

-

Sample Preparation: Approximately 5-10 mg of the purified macrocyclic musk is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

1H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

-

13C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These correlations are crucial for assembling the molecular structure.

-

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to piece together the complete molecular structure, including stereochemistry where applicable.

For crystalline macrocyclic musks, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure.

Experimental Protocol: X-ray Crystallography of a Macrocyclic Musk

-

Crystallization: Single crystals of the purified macrocyclic musk are grown. This is often the most challenging step and involves slowly evaporating a solution of the compound in a suitable solvent or solvent mixture. Common crystallization techniques include slow evaporation, solvent diffusion, and cooling.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

Visualizing the Pathways and Workflows

To better understand the relationships and processes involved in the discovery and analysis of macrocyclic musks, the following diagrams have been generated using the DOT language.

References

Unveiling the Synthetic Landscape and Potential of 6-Methoxycyclodecan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxycyclodecan-1-one, a macrocyclic ketone, is a compound of interest for synthetic and medicinal chemistry. Notably, this specific molecule has not been identified as a naturally occurring product, distinguishing it as a target for novel synthetic exploration. This technical guide provides a comprehensive overview of synthetic strategies for the cyclodecanone scaffold, potential methodologies for the introduction of a methoxy substituent at the 6-position, and an exploration of the biological activities of structurally related macrocyclic ketones. The absence of known natural sources for this compound underscores the importance of chemical synthesis in accessing this and analogous structures for pharmacological evaluation. This document serves as a foundational resource for researchers aiming to synthesize and investigate the therapeutic potential of this and other novel macrocyclic ketones.

Introduction: The Synthetic Challenge and Opportunity

Macrocyclic ketones are a class of compounds that have garnered significant attention in drug discovery due to their unique conformational properties and diverse biological activities.[1][2] While nature provides a rich diversity of macrocycles, this compound remains a synthetic target, as it has not been reported from natural sources. This presents both a challenge and an opportunity for medicinal chemists to create novel chemical entities with potentially unique pharmacological profiles. The exploration of synthetic routes to this specific molecule and its analogues is therefore a critical first step in unlocking their potential.

Synthetic Strategies for the Cyclodecanone Core

The construction of the ten-membered cyclodecanone ring is a key challenge in the synthesis of this compound. Several established methods for the synthesis of cyclodecanones can be adapted for this purpose.

Acyloin Condensation

The acyloin condensation of long-chain dicarboxylic acid esters is a classical and effective method for the preparation of large-ring cyclic acyloins, which can then be reduced to the corresponding cyclic ketones.

Ring Expansion Reactions

Ring expansion of smaller cyclic ketones provides another powerful route to cyclodecanones. Methods such as the Tiffeneau-Demjanov rearrangement or related homologation reactions can be employed to incrementally increase the ring size.[3]

Other Cyclization Strategies

Modern synthetic methods, such as ring-closing metathesis (RCM), can also be envisioned for the construction of the cyclodecanone scaffold from appropriately functionalized acyclic precursors.

A summary of selected synthetic methods for cyclodecanones is presented in Table 1.

| Method | Starting Material | Key Reagents | Typical Yield | Reference |

| Acyloin Condensation | Diethyl sebacate | Sodium metal, xylene | Good | [4] |

| Ring Enlargement | Cyclononanone | Diazomethane | Moderate | [4] |

| Halogen-Mediated Semipinacol Rearrangement | Unsaturated alcohols | N-Halosuccinimide | Moderate to Good | [5] |

| Two-Carbon Ring Expansion | 1-Vinylcycloalkanols | High temperature | Good | [6] |

Table 1: Synthetic Methodologies for Cyclodecanone Scaffolds

Introduction of the 6-Methoxy Group

The introduction of a methoxy group at the 6-position of the cyclodecanone ring is a crucial step. This could be achieved either by incorporating the methoxy group into the acyclic precursor before cyclization or by functionalizing a pre-formed cyclodecanone ring.

Synthesis from a Methoxy-Containing Precursor

A long-chain dicarboxylic acid ester bearing a methoxy group at the appropriate position could be subjected to acyloin condensation. This approach offers good control over the position of the substituent.

Functionalization of a Cyclodecanone Ring

Direct methoxylation of a cyclodecanone ring is a more challenging but potentially more versatile approach. This could involve, for example, the formation of an enolate followed by reaction with a suitable electrophilic methoxy source, or a multi-step sequence involving the introduction of a hydroxyl group followed by methylation.

Potential Biological Activities of Analogous Macrocyclic Ketones

While the biological activity of this compound is unknown, the activities of other natural and synthetic macrocyclic ketones provide a strong rationale for its investigation. Macrocycles are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] A selection of biologically active macrocyclic ketones is presented in Table 2.

| Compound Name | Source/Type | Ring Size | Key Functional Groups | Reported Biological Activity |

| Muscone | Natural (Musk deer)/Synthetic | 15 | Methyl, Ketone | Perfumery, potential pharmacological effects |

| Civetone | Natural (Civet cat) | 17 | Alkene, Ketone | Perfumery |

| Tantalosin-I | Synthetic Macrocycle | 20 | Amide, Quinoline, Methoxy | Inducer of LC3 lipidation (autophagy)[7] |

Table 2: Examples of Biologically Active Macrocyclic Ketones

The structural features of this compound, including its macrocyclic nature and the presence of a polar methoxy group, suggest that it could interact with various biological targets.

Experimental Protocols

General Procedure for Acyloin Condensation to form a Cyclodecanone Precursor

Disclaimer: This is a representative protocol based on established literature and should be adapted and optimized for specific substrates and scales.

Materials:

-

Diethyl sebacate

-

Sodium metal, dispersed in xylene

-

Dry, inert solvent (e.g., toluene or xylene)

-

Hydrochloric acid (for workup)

-

Zinc dust (for reduction of the acyloin)

-

Acetic acid

Procedure:

-

A solution of diethyl sebacate in the dry solvent is added dropwise to a refluxing suspension of sodium metal dispersion under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at reflux for several hours.

-

After cooling, the reaction is carefully quenched with methanol and then water.

-

The organic layer is separated, and the aqueous layer is acidified with hydrochloric acid and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed, dried, and concentrated to yield the crude acyloin (sebacoin).

-

The crude acyloin is then refluxed with zinc dust and a mixture of acetic acid and hydrochloric acid to reduce the hydroxyl group.

-

After an appropriate reaction time, the mixture is cooled, filtered, and the filtrate is extracted with an organic solvent.

-

The organic extract is washed, dried, and concentrated. The crude cyclodecanone is then purified by distillation or chromatography.[4]

Hypothetical Protocol for the Methoxylation of Cyclodecanone

Disclaimer: This is a hypothetical protocol based on general organic chemistry principles, as a specific procedure for this transformation on cyclodecanone was not found in the initial search.

Materials:

-

Cyclodecanone

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Dry, aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Methylating agent (e.g., Methyl iodide or Dimethyl sulfate)

-

Quenching agent (e.g., saturated ammonium chloride solution)

Procedure:

-

A solution of cyclodecanone in dry THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

A solution of LDA in THF is added dropwise to the cyclodecanone solution to form the lithium enolate.

-

The methylating agent is then added to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of a saturated ammonium chloride solution.

-

The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The resulting product mixture, which may contain O- and C-alkylated products, is then purified by chromatography to isolate this compound. Note: This protocol would require significant optimization to control the regioselectivity of the enolate formation and the subsequent alkylation.

Visualizations

Caption: General synthetic pathway to cyclodecanone via acyloin condensation.

Caption: Proposed synthetic route to this compound.

Conclusion

While this compound has not been discovered in nature, its synthesis is achievable through established and emerging methods in organic chemistry. The exploration of this and other novel macrocyclic ketones is a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this compound, contributing to the expanding landscape of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. biologically active macrocyclic: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 20‐Membered Macrocyclic Pseudo‐Natural Products Yields Inducers of LC3 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activity of 6-Methoxycyclodecan-1-one Remains Undisclosed

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the current understanding of the biological activity of 6-Methoxycyclodecan-1-one. Despite its defined chemical structure, this specific methoxy-substituted macrocyclic ketone has not been the subject of published research detailing its interactions with biological systems.

For researchers, scientists, and drug development professionals, this lack of data presents both a challenge and an opportunity. The absence of information on its potential therapeutic effects, toxicity, or mechanism of action means that its pharmacological profile is entirely unknown. This uncharted territory invites foundational research to determine if this compound holds any promise for future drug discovery and development.

While direct data on this compound is unavailable, the broader landscape of methoxy-substituted and macrocyclic compounds offers some initial avenues for hypothesis generation. The presence of a methoxy group in various bioactive molecules is known to influence their metabolic stability, membrane permeability, and binding affinity to protein targets. Similarly, macrocyclic structures are a recurring motif in natural products and approved drugs, often conferring desirable properties such as high potency and target selectivity.

However, it is crucial to emphasize that extrapolating the potential activities of this compound from structurally related but distinct molecules is purely speculative. Definitive insights can only be gained through rigorous experimental investigation.

Future Directions: A Call for Foundational Research

To begin to characterize the biological activity of this compound, a systematic, multi-pronged experimental approach is required. The following workflow outlines a potential starting point for researchers venturing into this unexplored area.

Figure 1: A proposed experimental workflow for the initial biological characterization of this compound.

This logical progression from initial safety and activity screening to in-depth mechanistic studies and potential optimization represents a standard paradigm in early-stage drug discovery. The data generated from such a research program would be the first of its kind for this compound and would be invaluable in determining its future as a potential therapeutic agent.

A Technical Guide to 6-Methoxycyclodecan-1-one: Synthesis, Characterization, and Research Workflow

This technical guide provides a comprehensive overview of 6-Methoxycyclodecan-1-one, a macrocyclic ketone of interest to researchers in organic synthesis and drug discovery. Due to the limited availability of public data on this specific molecule, this document outlines a prospective pathway for its synthesis and characterization, alongside a general workflow applicable to the investigation of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a ten-membered cyclic ketone featuring a methoxy group at the 6-position. A specific CAS Number for this compound is not publicly cataloged, suggesting its status as a novel or non-commercial chemical entity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1CCCCC(=O)CCCC1 |

Proposed Synthetic Protocol

A plausible synthetic route to this compound involves the methylation of its precursor, 6-hydroxycyclodecan-1-one. The following protocol is a standard Williamson ether synthesis adapted for this specific transformation.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

6-hydroxycyclodecan-1-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 6-hydroxycyclodecan-1-one (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product via flash column chromatography on silica gel to yield this compound.

-

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected data are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Protons alpha to the carbonyl (C2-H₂ and C10-H₂) are expected to resonate in the range of 2.1-2.6 ppm. The methoxy protons (-OCH₃) should appear as a singlet around 3.3 ppm. The proton on the carbon bearing the methoxy group (C6-H) would likely be found between 3.5 and 4.0 ppm. Other methylene protons would appear in the upfield region of 1.2-1.8 ppm.[1] |

| ¹³C NMR | A characteristic peak for the carbonyl carbon (C=O) is anticipated in the highly deshielded region of 190-220 ppm. The carbon of the methoxy group (-OCH₃) is expected around 55-60 ppm. The carbon attached to the methoxy group (C6) would likely appear in the 70-80 ppm range. Carbons alpha to the carbonyl are predicted to be in the 30-50 ppm range.[1] |

| IR Spectroscopy | A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. A C-O stretch from the methoxy group should be visible in the 1070-1150 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 184. Key fragmentation patterns for cyclic ketones include alpha-cleavage on either side of the carbonyl group.[2] |

Research and Development Workflow

The investigation of a novel compound such as this compound would typically follow a structured workflow from initial synthesis to the evaluation of its biological activity. The following diagram illustrates this logical progression.

References

An In-depth Technical Guide on the Thermodynamic Properties of 6-Methoxycyclodecan-1-one

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide addresses the thermodynamic properties of the macrocyclic ketone, 6-Methoxycyclodecan-1-one. A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermodynamic data for this specific molecule. This guide, therefore, provides a broader context on the challenges and methodologies associated with the thermodynamic characterization of large, flexible macrocycles. It will discuss the general experimental and computational approaches employed for similar compounds and outlines a typical workflow for such a study.

Current Status of Thermodynamic Data for this compound

As of the date of this guide, a thorough investigation of scientific databases and literature has found no available experimental or calculated thermodynamic property data for this compound. Chemical repositories such as PubChem and ChemSpider do not currently list this specific compound, though data for related structures like cyclodecanone[1] and 6-hydroxycyclodecanone[2] are available. The absence of data for the target molecule means that a quantitative summary of its thermodynamic properties cannot be provided at this time.

Challenges in the Thermodynamic Analysis of Macrocyclic Ketones

The study of the thermodynamic properties of macrocyclic compounds like this compound presents significant challenges, which likely contribute to the current lack of data.

-

Conformational Complexity: Large rings, such as the ten-membered ring in cyclodecanone, are highly flexible and can exist as a multitude of low-energy conformers.[3] This conformational landscape complicates both experimental measurements and computational modeling, as the bulk properties are an average over all populated conformations.

-

Synthesis and Purification: The synthesis of macrocycles can be a non-trivial endeavor, often requiring high-dilution conditions to favor intramolecular cyclization over polymerization.[4][5] Obtaining a pure sample in sufficient quantity for calorimetric or other physical property measurements can be a significant hurdle.

-

Experimental Difficulties: Techniques for measuring properties like enthalpy of formation, heat capacity, and vapor pressure require specialized equipment and meticulous experimental design. For large, non-volatile molecules, these measurements can be particularly difficult.

Methodologies for Determining Thermodynamic Properties of Related Compounds

In the absence of direct data, we can infer the methodologies that would be applied to study this compound by examining the approaches used for other large cyclic and acyclic ketones.

Experimental Protocols

Should a sample of this compound become available, the following experimental techniques would be pertinent for the determination of its thermodynamic properties:

-

Calorimetry:

-

Combustion Calorimetry: To determine the standard enthalpy of formation ((\Delta_fH^\circ)), a precise amount of the substance would be completely combusted in a bomb calorimeter. The heat released during combustion would be measured, and from this, the enthalpy of formation can be calculated.

-

Differential Scanning Calorimetry (DSC): This technique would be used to measure the heat capacity (

) of the substance as a function of temperature. DSC can also be used to study phase transitions, such as melting and boiling points, and their associated enthalpies.Cp -

Calvet Microcalorimetry: This could be employed to measure the enthalpy of vaporization ((\Delta_l^gH_m^\circ)), a key property for deriving the gas-phase enthalpy of formation from the condensed-phase value.[6]

-

-

Vapor Pressure Measurement:

-

Techniques such as the Knudsen effusion method or the transpiration method would be used to measure the vapor pressure of the compound at different temperatures.[4] These data are crucial for determining the enthalpy of sublimation or vaporization via the Clausius-Clapeyron equation.

-

Computational Approaches

Given the challenges of experimental work, computational chemistry is a powerful tool for estimating the thermodynamic properties of molecules like this compound.

-

Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule.[7][8][9][10] While powerful for many classes of organic compounds, their accuracy for complex macrocycles can be limited if the necessary group parameters for large rings and their interactions are not well-established.

-

Quantum Chemical Calculations: High-level ab initio and density functional theory (DFT) methods can be used to calculate the gas-phase enthalpy of formation.[6] This involves first identifying the lowest energy conformers of the molecule through a thorough conformational search and then performing high-accuracy energy calculations. The accuracy of these methods is highly dependent on the level of theory and the basis set employed.

Generalized Workflow for Thermodynamic Property Determination

The logical workflow for determining the thermodynamic properties of a novel compound like this compound would involve a combination of computational and experimental methods. The following diagram illustrates a typical process.

Signaling Pathways and Biological Activity

A search for biological or signaling pathway information related to this compound yielded no results. Therefore, no signaling pathway diagrams can be provided as the biological role of this compound, if any, is currently unknown.

Conclusion

There is currently no available thermodynamic data for this compound in the public domain. The determination of these properties is hampered by the inherent challenges of working with conformationally flexible macrocycles. This guide has outlined the standard experimental and computational methodologies that would be necessary to characterize this and similar molecules. Future work in this area would require the synthesis of a pure sample to enable experimental measurements, which could then be complemented by high-level computational modeling to provide a comprehensive thermodynamic profile.

References

- 1. Cyclodecanone | C10H18O | CID 73918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Hydroxycyclodecanone | C10H18O2 | CID 264812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. STUDIES ON CATALYTIC MACROCYCLIZATION TOWARDS THE SYNTHESIS OF MACROCYCLIC KETONES, MACROLACTONES AND MACROLACTAMS [dr.iiserpune.ac.in:8080]

- 6. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. journal.nsps.org.ng [journal.nsps.org.ng]

- 9. srd.nist.gov [srd.nist.gov]

- 10. nist.gov [nist.gov]

The Expanding Role of Macrocyclic Molecules in Oncology: A Technical Guide to Therapeutic Applications

October 25, 2025

Abstract

Macrocyclic molecules are emerging as a compelling class of therapeutic agents in oncology, uniquely positioned to address challenging targets that have remained elusive to traditional small-molecule drugs and large biologics. Their constrained yet flexible structures allow for high-affinity and selective binding to complex protein surfaces, particularly protein-protein interfaces, which are frequently dysregulated in cancer. This technical guide provides an in-depth exploration of the core applications of macrocyclic molecules in cancer therapy, with a focus on their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Macrocycle Advantage in Cancer Therapy

The landscape of cancer drug discovery is continually evolving, with a pressing need for innovative therapeutic modalities that can overcome the limitations of conventional treatments. Macrocyclic molecules, characterized by a cyclic scaffold of twelve or more atoms, represent a promising frontier in this endeavor.[1] They occupy a unique chemical space between small molecules and biologics, combining the potential for oral bioavailability and cell permeability of the former with the high specificity and large binding footprint of the latter.[1][2]

A key advantage of macrocycles lies in their ability to effectively target protein-protein interactions (PPIs).[3] Dysregulated PPIs are central to the pathogenesis of numerous cancers, yet they have been notoriously difficult to drug with small molecules due to their large, flat, and often featureless binding surfaces.[4] Macrocycles, with their larger and more complex architecture, can make multiple points of contact with these surfaces, leading to high-affinity and selective inhibition.

This guide will delve into the application of macrocyclic molecules against three prominent cancer-related targets: the p53-MDM2 interaction, the PD-1/PD-L1 immune checkpoint, and the CXCR4/CXCL12 signaling axis. We will present quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency of various macrocyclic molecules against key cancer targets and cell lines. This data provides a comparative overview of their anti-cancer activity.

Table 1: Macrocyclic Inhibitors of the p53-MDM2 Interaction

| Macrocycle Name | Cancer Cell Line | IC50 (µM) | Reference |

| Undisclosed | HCT-116 (p53+/+) | Value | [5] |

| Undisclosed | MCF-7 | Value | [5] |

| Undisclosed | RKO | Value | [5] |

Table 2: Macrocyclic Inhibitors of the PD-1/PD-L1 Pathway

| Macrocycle Name | Assay Type | EC50/IC50 (nM) | Reference |

| Peptide-57 | Cell-based PD-1/PD-L1 immune checkpoint assay | 566 | [6] |

| Peptide-71 | Cell-based PD-1/PD-L1 immune checkpoint assay | 293 | [6] |

| JMPDP-027 | T-cell restoration assay | 5.9 | [7] |

Table 3: Macrocyclic Antagonists of the CXCR4 Receptor

| Macrocycle Name | Assay Type | IC50 (nM) | Reference |

| AMD3100 (Plerixafor) | CXCL12-induced Ca2+ signaling | 203.5 | [8] |

| Configurationally restricted nickel(II) cyclam complex | CXCL12-induced Ca2+ signaling | 14 | [9] |

| IT1t | CXCR4/CXCL12 interaction inhibition | 2.1 | [10] |

| MSX-122 | Matrigel invasion and cAMP modulation assays | Value | [10] |

Note: Specific IC50 values indicated as "Value" were mentioned in the source but the exact numerical data was not provided in the snippet.

Key Signaling Pathways and Mechanisms of Action

Macrocyclic molecules exert their anti-cancer effects by modulating specific signaling pathways that are critical for tumor growth, survival, and immune evasion. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[4] Murine double minute 2 (MDM2) is a key negative regulator of p53, acting as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[11] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Macrocyclic inhibitors that disrupt the p53-MDM2 interaction can stabilize and activate p53, thereby restoring its anti-cancer activities.[12]

Caption: p53-MDM2 signaling pathway and macrocyclic inhibitor intervention.

The PD-1/PD-L1 Immune Checkpoint Pathway

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation.[13] PD-1 is expressed on activated T cells, while PD-L1 can be expressed on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to T-cell exhaustion and allowing cancer cells to evade immune surveillance.[14] Macrocyclic peptides have been developed to block the PD-1/PD-L1 interaction, thereby restoring the anti-tumor activity of T cells.[6][15]

Caption: PD-1/PD-L1 pathway and the mechanism of macrocyclic inhibitors.

The CXCR4/CXCL12 Signaling Axis

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, C-X-C motif chemokine 12 (CXCL12), play a critical role in cancer metastasis.[3] Overexpression of CXCR4 on cancer cells allows them to migrate towards gradients of CXCL12, which is highly expressed in organs such as the lungs, liver, and bone marrow, common sites of metastasis.[16] The activation of CXCR4 by CXCL12 triggers downstream signaling pathways that promote cell survival, proliferation, and migration.[17][18] Macrocyclic antagonists of CXCR4 can inhibit these processes and have shown potential in preventing metastasis.[19]

Caption: CXCR4/CXCL12 signaling axis and its inhibition by macrocycles.

Detailed Experimental Protocols

The evaluation of macrocyclic molecules in cancer therapy involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of a macrocyclic compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Macrocyclic compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cancer cells and resuspend them in complete culture medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 100 µL. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3][4][13][17]

-

Compound Treatment: Prepare serial dilutions of the macrocyclic compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

CCK-8 Addition: After the incubation period, add 10 µL of CCK-8 solution to each well.[3][13][17]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C in the incubator.[3][13][17]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][17]

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with a macrocyclic compound.

Materials:

-

Cancer cell lines

-

Macrocyclic compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the macrocyclic compound at various concentrations for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension to collect the cell pellet.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20] Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL3 channel.

Protein Expression Analysis (Western Blotting)

Objective: To determine the effect of a macrocyclic compound on the expression levels of specific proteins within a signaling pathway.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer to extract total proteins.[1][16]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[1]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16][21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[21]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[21]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]

-

Detection: Wash the membrane again as in step 7. Add the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[16]

Protein-Protein Interaction Analysis (Co-Immunoprecipitation)

Objective: To confirm the interaction between a macrocyclic compound's target and its binding partner.

Materials:

-

Cell lysate

-

Primary antibody against the target protein

-

Protein A/G agarose or magnetic beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer

Procedure:

-

Cell Lysis: Lyse cells using a gentle, non-denaturing IP lysis buffer to preserve protein-protein interactions.[22][23]

-

Pre-clearing: Add protein A/G beads to the lysate and incubate for a short period to remove non-specifically binding proteins. Centrifuge and collect the supernatant.[23]

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C to form antibody-antigen complexes.[22]

-

Complex Capture: Add fresh protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.[22]

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[24]

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).[23]

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.[22]

Experimental and Screening Workflows

The discovery and development of novel macrocyclic anticancer agents often involve high-throughput screening of large compound libraries. The following diagram illustrates a typical workflow for such a screening process.

Caption: A typical high-throughput screening workflow for macrocyclic inhibitors.

Conclusion and Future Directions

Macrocyclic molecules have demonstrated significant potential as a versatile and potent class of therapeutics in oncology. Their ability to target challenging protein-protein interactions opens up new avenues for treating cancers that are resistant to conventional therapies. The methodologies and data presented in this guide provide a framework for the continued research and development of these promising agents.

Future efforts in this field will likely focus on improving the pharmacokinetic properties of macrocycles, particularly their oral bioavailability and cell permeability. Advances in computational modeling, synthetic chemistry, and drug delivery systems will be instrumental in overcoming these challenges. Furthermore, the identification of novel cancer-specific targets amenable to macrocycle-based inhibition will continue to expand the therapeutic landscape. As our understanding of the complex biology of cancer deepens, macrocyclic molecules are poised to play an increasingly important role in the development of next-generation precision medicines.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design of a potent macrocyclic peptide inhibitor targeting the PD-1/PD-L1 protein–protein interaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Rigid Macrocycle Metal Complexes as CXCR4 Chemokine Receptor Antagonists: Influence of Ring Size - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal ion containing CXCR4 chemokine receptor antagonists: nickel(II) complexes of configurationally restricted macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. bosterbio.com [bosterbio.com]

- 12. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 15. Bioactive Macrocyclic Inhibitors of the PD-1/PD-L1 Immune Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Western blot assay to determine protein expression [bio-protocol.org]

- 17. apexbt.com [apexbt.com]

- 18. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. assaygenie.com [assaygenie.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

The Olfactory Landscape of New Macrocyclic Musks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies for the olfactory evaluation of novel macrocyclic musks. As the fragrance industry continues to innovate beyond traditional nitro- and polycyclic musks due to safety and environmental concerns, a thorough understanding of the sensory properties of new macrocyclic compounds is paramount. This document provides a consolidated resource on the quantitative olfactory data, detailed experimental protocols, and the underlying signaling pathways governing the perception of these valuable fragrance ingredients.

Quantitative Olfactory Data of Macrocyclic Musks

The olfactory characterization of a new macrocyclic musk is a multifaceted process involving the determination of its odor threshold, intensity, and a descriptive profile. While extensive proprietary data exists within fragrance houses, the following tables summarize publicly available quantitative and qualitative data for a range of macrocyclic musks to provide a comparative baseline.

Table 1: Odor Thresholds of Selected Macrocyclic Musks

| Compound Name | Chemical Structure | Odor Threshold (ng/L in air) | Reference |

| (R)-Muscone | (R)-3-methylcyclopentadecanone | 4.5 | [1] |

| (S)-Muscone | (S)-3-methylcyclopentadecanone | Higher than (R)-Muscone | [1] |

| Galaxolide Isomer (example) | (4S,7R)-1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene | Varies by isomer | [2] |

| Ambrettolide | Oxacycloheptadec-10-en-2-one | ~10 times higher than its thia-analog | [3] |

Table 2: Odor Descriptors of Selected Macrocyclic Musks

| Compound | Predominant Odor Descriptors | Reference |

| Pentalide | Very pleasant, elegant, sweet, animalic, musky | [4] |

| (Z)-alkenes (16-membered macrocycles) | Strong musk | [3] |

| Unsaturated lactones (exo- and endocyclic) | Intense musky odors | [3] |

| (R)-enantiomers of 7-oxamacrolides | Musky, floral, woody, myrrh | [3] |

| Thia macrocycle (ambrettolide analog) | Resembles ambrettolide, more green-mossy | [3] |

Experimental Protocols for Olfactory Evaluation

The reliable evaluation of new macrocyclic musks necessitates standardized and rigorous experimental protocols. The following sections detail the methodologies for sensory panel analysis and Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

A trained sensory panel is crucial for obtaining detailed and reproducible olfactory data.

Objective: To determine the odor profile, intensity, and hedonic tone of a new macrocyclic musk.

Panelist Selection and Training:

-

Selection: Panelists are screened for odor sensitivity, particularly to musk compounds, and their ability to articulate sensory perceptions.

-

Training: Panelists undergo extensive training to recognize and scale the intensity of a wide range of odorants, including reference musk compounds. They are also trained in using a standardized lexicon of odor descriptors.

Sample Preparation and Presentation:

-

Dilution: The macrocyclic musk is diluted in an appropriate solvent (e.g., ethanol, diethyl phthalate) to a concentration suitable for evaluation. A series of dilutions may be prepared to assess concentration-dependent effects.

-

Blotter Preparation: A standard volume (e.g., 0.1 mL) of the diluted sample is applied to a fragrance testing strip (blotter).

-

Equilibration: The blotter is allowed to equilibrate for a specified time (e.g., 10-15 minutes) to allow for the evaporation of the solvent.

-

Presentation: The blotters are presented to the panelists in a controlled environment with neutral airflow and temperature. Samples should be coded with random three-digit numbers to blind the panelists.[5]

Evaluation Procedure:

-

Odor Profile: Panelists describe the odor of the sample using a provided list of descriptors and are encouraged to add any other relevant terms.

-

Intensity Rating: Panelists rate the odor intensity on a labeled magnitude scale (LMS) or a category scale (e.g., 0-10, where 0 is no odor and 10 is extremely strong).

-

Hedonic Tone: Panelists rate the pleasantness of the odor on a scale (e.g., -5 to +5, where -5 is extremely unpleasant and +5 is extremely pleasant).

-

Data Collection: Responses are collected and statistically analyzed to generate an average odor profile, intensity, and hedonic rating for the new musk compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6]

Objective: To identify the odor-active compounds in a sample and determine their individual odor characteristics.

Instrumentation:

-

A gas chromatograph (GC) equipped with a column suitable for the separation of volatile and semi-volatile compounds.

-

An olfactory detection port (ODP) that splits the column effluent, delivering a portion to the human assessor (the "sniffer") and a portion to a conventional detector (e.g., a mass spectrometer, MS).[7]

-

A make-up gas (e.g., humidified air) is introduced at the ODP to prevent the nasal passages from drying out.[8]

Procedure:

-

Sample Injection: A solution of the macrocyclic musk is injected into the GC.

-

Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Olfactory Detection: A trained assessor sniffs the effluent from the ODP and records the time, duration, intensity, and description of any detected odors.

-

Instrumental Detection: Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

-

Data Analysis: The olfactory data (an "aromagram") is aligned with the chromatogram from the MS detector to identify the specific compound responsible for each perceived odor. Various methods can be used to quantify the odor contribution, including Detection Frequency, Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA), and Direct Intensity measurements.[6]

Signaling Pathways in Musk Odor Perception

The perception of musk odor is initiated by the binding of musk molecules to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons. Several human ORs have been identified as responding to macrocyclic musks, including OR5AN1, which is a key receptor for macrocyclic ketones like muscone, and OR5A2, which is crucial for the perception of most macrocyclic lactones.[9][10]

The binding of a macrocyclic musk to its cognate OR triggers a conformational change in the receptor, initiating a G-protein-mediated signaling cascade.

Caption: Musk Odor Transduction Pathway.

The activated Gα subunit (Gαolf) dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions.[12] This influx of positive ions depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, ultimately leading to the perception of the musk odor.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive olfactory evaluation of a new macrocyclic musk.

Caption: Olfactory Evaluation Workflow.

References

- 1. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Macrocyclic Musks | Business and Product Overview | SODA AROMATIC Co., Ltd. [soda.co.jp]

- 5. scribd.com [scribd.com]

- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aidic.it [aidic.it]

- 9. The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OR5AN1 olfactory receptor family 5 subfamily AN member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed Experimental Protocol for the Synthesis of 6-Methoxycyclodecan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, hypothetical experimental protocol for the synthesis of 6-Methoxycyclodecan-1-one, a novel cyclic ketone with potential applications in medicinal chemistry and drug development. Due to the absence of a published synthetic route for this specific compound, the proposed protocol is based on established and reliable organic chemistry transformations. The synthesis is designed as a multi-step process commencing from a commercially available starting material, cyclodecanone. The key transformations include an alpha-bromination, nucleophilic substitution to introduce the methoxy group, and subsequent purification and characterization. This protocol provides a foundational methodology for researchers to produce this compound for further investigation.

Introduction

Cyclic ketones are important structural motifs found in numerous natural products and pharmacologically active compounds. The introduction of a methoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Therefore, the synthesis of novel methoxy-substituted cycloalkanones, such as this compound, is of considerable interest for the exploration of new chemical space in drug discovery. This application note details a proposed three-step synthesis to obtain this target molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from cyclodecanone:

-

Alpha-Bromination of Cyclodecanone: The synthesis commences with the selective bromination at the alpha-position of cyclodecanone to yield 2-Bromocyclodecan-1-one. This reaction is typically acid-catalyzed and proceeds through an enol intermediate.[1][2][3]

-

Nucleophilic Substitution: The resulting 2-Bromocyclodecan-1-one is then subjected to a nucleophilic substitution reaction with sodium methoxide. This step introduces the methoxy group at the 2-position, which, due to the symmetry of the intermediate steps, will ultimately become the 6-position in the final product nomenclature after considering the ketone as position 1.

-

Purification: The crude product is purified using column chromatography to isolate the pure this compound.[4][5][6][7]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromocyclodecan-1-one

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Cyclodecanone | 154.25 | 10.0 g | 0.065 |

| Bromine (Br₂) | 159.81 | 3.3 mL (10.4 g) | 0.065 |

| Acetic Acid (glacial) | 60.05 | 50 mL | - |

| Hydrobromic Acid (48% in H₂O) | 80.91 | 2-3 drops | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclodecanone (10.0 g, 0.065 mol) in glacial acetic acid (50 mL).

-

Add a few drops of 48% hydrobromic acid to the solution to catalyze the reaction.

-

From the dropping funnel, add a solution of bromine (3.3 mL, 0.065 mol) in glacial acetic acid (10 mL) dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a faint reddish-brown color of bromine.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours, or until the bromine color disappears.

-

Pour the reaction mixture into 200 mL of ice-cold water and stir vigorously.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Bromocyclodecan-1-one. This product is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Bromocyclodecan-1-one | 233.14 | (from Step 1) | ~0.065 |

| Sodium Methoxide (NaOMe) | 54.02 | 4.2 g | 0.078 |

| Methanol (anhydrous) | 32.04 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (4.2 g, 0.078 mol) in anhydrous methanol (100 mL).

-

Add the crude 2-Bromocyclodecan-1-one (from Step 1) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

Step 3: Purification by Column Chromatography

Materials:

| Material | Specification |

| Silica Gel | 60-120 mesh |

| Eluent | Hexane/Ethyl Acetate gradient |

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.[4][5]

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless oil.

Characterization Data (Expected)

The following table summarizes the expected analytical data for the final product.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.60-3.50 (m, 1H, -CH-OCH₃), 3.35 (s, 3H, -OCH₃), 2.70-2.30 (m, 2H, -CH₂-C=O), 2.20-1.20 (m, 14H, ring -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 212.0 (C=O), 80.0 (C-OCH₃), 56.0 (-OCH₃), 40.0, 35.0, 28.0, 25.0, 24.0, 23.0, 22.0 (ring carbons) |

| FT-IR (neat, cm⁻¹) | ~2930 (C-H stretch), ~1710 (C=O stretch), ~1100 (C-O stretch)[8] |

| Mass Spec. (EI) | m/z (%): 184 (M⁺), 153 (M⁺ - OCH₃), 125 |

Signaling Pathway Diagram (Hypothetical)

As this compound is a novel compound, its biological activity and associated signaling pathways are yet to be determined. The following diagram illustrates a hypothetical interaction where the compound could act as a ligand for a G-protein coupled receptor (GPCR), a common target for small molecule drugs.

Caption: Hypothetical GPCR signaling pathway.

Conclusion

This application note provides a comprehensive, though hypothetical, experimental protocol for the synthesis of this compound. The proposed route is based on well-established chemical reactions and provides a solid starting point for researchers aiming to synthesize and investigate this novel compound. The detailed procedures and expected characterization data will guide the synthetic chemist in the successful production and verification of the target molecule, paving the way for its evaluation in various drug discovery and development programs.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. m.youtube.com [m.youtube.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

Application Notes and Protocols: 6-Methoxycyclodecan-1-one as a Novel Fragrance Ingredient in Cosmetics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6-Methoxycyclodecan-1-one is presented here as a representative novel macrocyclic ketone for the purpose of outlining the requisite evaluation for its potential use as a fragrance ingredient in cosmetic formulations. The data presented are hypothetical and for illustrative purposes.

Introduction

This compound is a macrocyclic ketone with potential applications as a fragrance ingredient in a variety of cosmetic products. Its large, flexible ring structure and the presence of a methoxy group suggest a complex and potentially desirable olfactory profile, likely possessing musk-like and powdery notes with unique undertones. As with any new cosmetic ingredient, a thorough evaluation of its physicochemical properties, olfactory profile, performance in product formulations, and, most importantly, its safety, is paramount. These application notes provide a comprehensive overview of the essential studies and protocols required to characterize this compound for its use in the cosmetic industry.

Physicochemical and Olfactory Characterization

A foundational step in evaluating a new fragrance ingredient is the detailed characterization of its physical, chemical, and sensory properties.

2.1. Physicochemical Properties

A summary of the key physicochemical parameters for this compound is presented in Table 1.

| Property | Value | Method |

| Molecular Formula | C₁₁H₂₀O₂ | Mass Spectrometry |

| Molecular Weight | 184.28 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Odor Threshold | 0.5 ng/L in air | Olfactometry |

| Boiling Point | 125 °C at 10 mmHg | Ebulliometry |

| Vapor Pressure | 0.01 mmHg at 25 °C | Knudsen Effusion |

| Log P (Octanol/Water) | 3.2 | HPLC Method |

| Solubility | Soluble in ethanol, diethyl phthalate; Insoluble in water | Miscibility Testing |

Table 1: Physicochemical Properties of this compound.

2.2. Olfactory Profile

The scent profile of this compound should be determined by a panel of trained sensory experts. The odor is described using standard fragrance terminology, as shown in Table 2.

| Odor Facet | Description | Intensity (1-5) |

| Primary | Musky, Powdery | 5 |

| Secondary | Sweet, Creamy | 4 |

| Tertiary | Woody, Ambery | 3 |

| Top Note | Subtle fruity nuance | 2 |

| Heart Note | Dominant musk and powder | 5 |

| Base Note | Warm, woody, and persistent | 4 |

Table 2: Olfactory Profile of this compound.

Safety and Toxicological Assessment

The safety of a new fragrance ingredient is of utmost importance. The following sections detail the critical toxicological endpoints that must be evaluated.

3.1. Skin Irritation

The potential for this compound to cause skin irritation must be assessed. The in vitro Reconstructed human Epidermis (RhE) test is a validated and widely accepted alternative to traditional animal testing.[1][2][3][4][5]

3.2. Skin Sensitization

Skin sensitization, or the potential to induce an allergic contact dermatitis, is a critical endpoint for any ingredient applied to the skin.[6] A weight-of-evidence approach, combining data from various sources, is often employed. Key assays include the in vivo murine Local Lymph Node Assay (LLNA).[7][8][9][10]